4,5-Dibromofuran-2-carboxamide
Description
4,5-Dibromofuran-2-carboxamide is a brominated furan derivative featuring a carboxamide functional group at the 2-position and bromine atoms at the 4- and 5-positions of the furan ring.
Properties
Molecular Formula |
C5H3Br2NO2 |
|---|---|
Molecular Weight |
268.89 g/mol |
IUPAC Name |
4,5-dibromofuran-2-carboxamide |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |
InChI Key |
GHUAUXYNJVBMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,5-Dibromofuran-2-carboxamide
Starting Material: 4,5-Dibromofuran-2-carboxylic Acid
The primary precursor for this compound synthesis is 4,5-dibromofuran-2-carboxylic acid. This acid is typically prepared by bromination of furan-2-carboxylic acid derivatives under controlled conditions to introduce bromine atoms selectively at the 4 and 5 positions. The acid can then be converted into the corresponding carboxamide through amidation reactions.
Amidation via Ammonia and Zinc Reduction
One of the most documented synthetic routes to this compound involves the conversion of 4,5-dibromofuran-2-carboxylic acid to the amide using aqueous ammonia in the presence of zinc powder as a reducing agent. This method proceeds under mild temperature conditions (0–7 °C or room temperature) and yields high purity product with yields reported up to 99% under optimized conditions.
- Dissolve 4,5-dibromofuran-2-carboxylic acid in aqueous ammonia.
- Cool the solution to 0–7 °C.
- Add zinc powder portion-wise while maintaining temperature below 7 °C.
- Stir the mixture for 10 minutes to several hours depending on scale and conditions.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Extract with ethyl acetate, dry, filter, and concentrate to obtain this compound as a white solid.
| Parameter | Condition/Value |
|---|---|
| Starting material | 4,5-Dibromofuran-2-carboxylic acid |
| Ammonia concentration | ~7.3% aqueous ammonia |
| Zinc powder | Slight excess, e.g., 1.05 equiv. |
| Temperature | 0–7 °C or room temperature |
| Reaction time | 10 min to 6 h |
| Workup | Acidification to pH ~3, extraction |
| Yield | 83.1% to 99% |
| Product appearance | White solid |
| Analytical confirmation | 1H-NMR, LC-MS |
This method is well-documented in various studies, including Ambeed’s technical data and peer-reviewed publications, confirming the reliability and scalability of this approach.
Alternative Synthetic Routes
Esterification and Subsequent Amidation
In some research contexts, 4,5-dibromofuran-2-carboxylic acid is first converted to its ester derivative by esterification. This intermediate is then subjected to palladium-catalyzed cyanation, reduction, and Boc protection steps before final saponification and deprotection yield the amino acid or amide derivatives. While this route is more complex, it allows for the synthesis of functionalized derivatives and is useful in drug discovery research.
Use of 4,5-Dibromofuran-2-carbonyl Chloride Intermediate
Another approach involves the synthesis of 4,5-dibromofuran-2-carbonyl chloride from the corresponding acid, which is a highly reactive intermediate used in acylation reactions. This intermediate can be converted to the carboxamide by reaction with ammonia or amines under controlled conditions. The synthesis of the acyl chloride typically involves bromination and chlorination steps under low temperature (around 0 °C) to maintain selectivity and yield.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4,5-Dibromofuran-2-carbonyl chloride | C5HBr2ClO2 | 288.32 | 35900-96-0 |
This intermediate is commonly analyzed by NMR and mass spectrometry to confirm purity before further transformations.
Analytical Techniques for Confirmation
The synthesis and purity of this compound are typically confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (1H-NMR) is used to verify the chemical shifts corresponding to the furan ring protons and amide NH signals.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Melting Point and Physical Appearance: White solid with characteristic melting point range.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidation with ammonia and zinc | 4,5-Dibromofuran-2-carboxylic acid | Aqueous ammonia, zinc powder, 0–7 °C | 83.1–99 | Simple, high yield |
| Esterification + Pd-catalyzed cyanation | 4,5-Dibromofuran-2-carboxylic acid ester | Pd catalyst, cyanide source, Boc protection | Moderate | For functionalized derivatives |
| Acyl chloride intermediate route | 4,5-Dibromofuran-2-carboxylic acid | Thionyl chloride or similar, then NH3 | Not specified | Requires careful handling |
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and related compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromofuran-2-carboxamide in biological systems involves its interaction with cellular targets, potentially disrupting essential biochemical pathways. The bromine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,5-Dibromofuran-2-carboxamide with three structurally or functionally related compounds, emphasizing molecular structure, physicochemical properties, and applications.
Structural and Functional Analog: Methyl 4,5-Dibromofuran-2-carboxylate
- Structure : Replaces the carboxamide group with a methyl ester (-COOCH₃).
- Key Data :
- Molecular formula: C₆H₄Br₂O₃ (inferred).
- Molecular weight: ~275.82 g/mol (calculated).
- Comparison: The ester group reduces polarity compared to the carboxamide, likely lowering solubility in polar solvents. Esters are more prone to hydrolysis than carboxamides, making the carboxamide derivative more stable under physiological conditions. Applications: Likely serves as a synthetic intermediate for carboxamide derivatives via aminolysis .
Brominated Ester: Methyl 2,3-Dibromopropionate
- Structure : A linear brominated ester (CH₂BrCHBrCOOCH₃).
- Key Data :
- Molecular formula: C₄H₆Br₂O₂.
- Molecular weight: 245.9 g/mol.
- Boiling point: 83–86°C at 10 mmHg.
- Density: 1.944 g/cm³.
- Higher volatility (lower boiling point) compared to furan-based compounds. Applications: Used in organic synthesis for bromine-mediated reactions.
Dicarboxamide Derivative: (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide
- Structure : Features a dioxolane ring with two carboxamide groups and a bromophenyl substituent.
- Key Data :
- Molecular formula: C₁₁H₁₁BrN₂O₄.
- Molecular weight: 329.13 g/mol (calculated).
- Crystal structure: Adopts a boat conformation with intramolecular N–H⋯O hydrogen bonds forming planar five-membered rings.
- Comparison: The dual carboxamide groups enhance hydrogen bonding, improving crystallinity and thermal stability. Applications: Relevant in platinum-based antitumor drug synthesis due to carboxamide coordination sites.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydrogen Bonding : Carboxamide derivatives exhibit stronger intermolecular interactions (e.g., N–H⋯O bonds) than esters, as seen in the crystal structure of the dioxolane dicarboxamide . This property enhances stability and crystallinity, critical for pharmaceutical formulations.
- Reactivity : Bromine atoms in all compounds enable electrophilic substitution or cross-coupling reactions. However, the furan ring in the target compound may offer conjugation advantages over linear analogs like methyl 2,3-dibromopropionate.
Q & A
Q. What are the recommended synthetic routes for 4,5-Dibromofuran-2-carboxamide, and what key reaction parameters influence yield?
A two-step methodology is commonly employed:
Bromination : Start with furan-2-carboxamide or its ester derivatives. Use stoichiometric control of bromine (e.g., NBS or Br₂) to selectively introduce bromine at the 4,5-positions. Over-bromination can be mitigated by maintaining reaction temperatures below 0°C in a non-polar solvent (e.g., CCl₄) .
Amidation : If starting from 4,5-Dibromofuran-2-carboxylic acid (PubChem CID: BHUVICYZDBUMIU), activate the carboxylic acid using HATU or EDCl/HOBt in anhydrous DMF. React with ammonia or a primary amine at room temperature. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Critical parameters : Anhydrous conditions, precise stoichiometry, and temperature control during bromination.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (nitrile gloves, chemical safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (analogous to 4,5-Dibromo-2-furoic acid) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) are recommended quarterly .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the furan C3 proton (δ ~7.2 ppm) and carboxamide carbonyl (δ ~165 ppm). Bromine-induced deshielding splits signals into distinct doublets .
- X-ray crystallography : Resolve regiochemistry and confirm bromine positions, as demonstrated for hexasubstituted dihydrofuran analogs .
- HRMS : Use ESI(+) mode to observe [M+H]⁺ (theoretical m/z: 294.82 for C₅H₃Br₂NO₂) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity patterns between 4,5-dibromo and 3,5-dibromo furan carboxamide derivatives?
- Electronic analysis : Compare Hammett σ constants (Br: σₚ = +0.23) to predict electron-withdrawing effects. 4,5-Dibromo substitution creates a stronger electron-deficient furan ring, favoring nucleophilic aromatic substitution at C2 .
- Steric mapping : Use X-ray data (e.g., Br⋯Br contacts at 3.5 Å) to model steric hindrance. Molecular dynamics simulations can quantify accessibility to reactive sites .
- Experimental validation : Perform parallel reactions (e.g., Suzuki coupling) on both isomers and analyze yields via HPLC.
Q. How can computational chemistry approaches predict the bioactivity of this compound derivatives?
- Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2). The dibromo motif may enhance halogen bonding with backbone carbonyls (e.g., Leu352 in COX-2) .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. methyl) with IC₅₀ values from enzyme inhibition assays.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) for redox activity .
Q. What experimental design considerations are critical when evaluating regioselectivity in electrophilic substitutions on this compound?
- Directing group placement : The carboxamide at C2 directs electrophiles to C3. Competing effects from bromines require controlled reaction conditions (e.g., low temperature for nitration) .
- Isotopic labeling : Use ¹³C-labeled substrates to track substitution pathways via NMR.
- In situ monitoring : Employ ReactIR to detect intermediates (e.g., nitrosonium ion adducts) during nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
